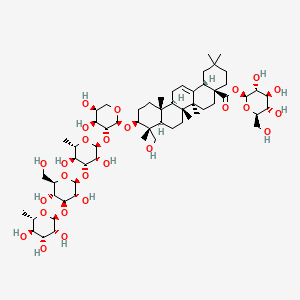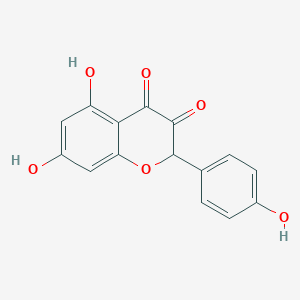![molecular formula C10H6F3N3O2 B15147068 (2-Hydroxyphenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone](/img/structure/B15147068.png)
(2-Hydroxyphenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxyphenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone is a chemical compound that features a unique combination of a hydroxyphenyl group and a trifluoromethyl triazole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyphenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone typically involves the reaction of 2-hydroxybenzaldehyde with 5-(trifluoromethyl)-1H-1,2,3-triazole under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The triazole ring can be reduced under specific conditions to yield various derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Reduced triazole derivatives.
Substitution: Alkylated or acylated phenyl derivatives.
科学的研究の応用
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, (2-Hydroxyphenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone is studied for its potential as an enzyme inhibitor. Its ability to interact with specific proteins makes it a candidate for developing new therapeutic agents.
Medicine: The compound’s pharmacological properties are being explored for the treatment of various diseases. Its triazole moiety is known for its antimicrobial and antifungal activities, making it a potential candidate for new antibiotics.
Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
作用機序
The mechanism of action of (2-Hydroxyphenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the trifluoromethyl triazole moiety can engage in hydrophobic interactions. These interactions can inhibit enzyme activity or alter protein function, leading to the compound’s biological effects.
類似化合物との比較
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
5-Fluoro-2-(trifluoromethyl)phenol: Utilized in organic synthesis and the dye industry.
5-Hydroxy-2-(trifluoromethyl)pyridine: A compound with applications in pharmaceutical intermediates.
Uniqueness: (2-Hydroxyphenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone stands out due to its combination of a hydroxyphenyl group and a trifluoromethyl triazole moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
分子式 |
C10H6F3N3O2 |
|---|---|
分子量 |
257.17 g/mol |
IUPAC名 |
(2-hydroxyphenyl)-[5-(trifluoromethyl)-2H-triazol-4-yl]methanone |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)9-7(14-16-15-9)8(18)5-3-1-2-4-6(5)17/h1-4,17H,(H,14,15,16) |
InChIキー |
CINJDYUHXQBGLY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)C2=NNN=C2C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


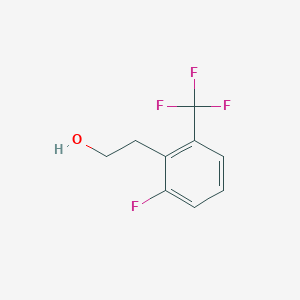
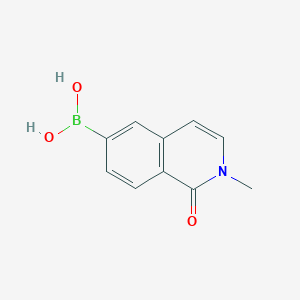
![2-[2-[[15-[[1-(Dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15147011.png)
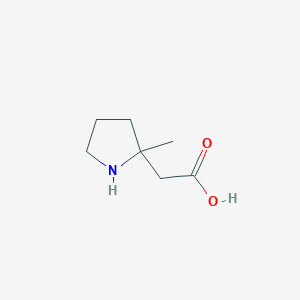

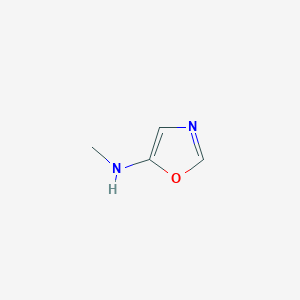
![methyl (1S,2S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate](/img/structure/B15147034.png)
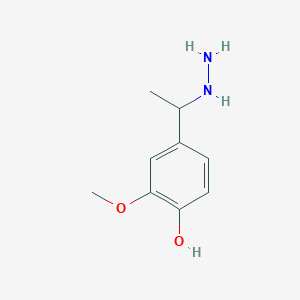
amine](/img/structure/B15147044.png)
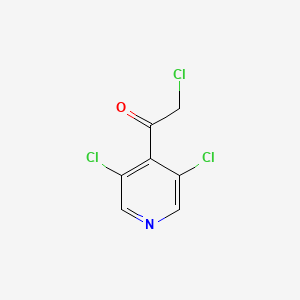

![5-(3-Methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15147082.png)
